8-bromo-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione 8-bromo-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione
Brand Name: Vulcanchem
CAS No.: 123980-54-1
VCID: VC21531723
InChI: InChI=1S/C10H13BrN4O2/c1-5(2)4-15-6-7(12-9(15)11)14(3)10(17)13-8(6)16/h5H,4H2,1-3H3,(H,13,16,17)
SMILES: CC(C)CN1C2=C(N=C1Br)N(C(=O)NC2=O)C
Molecular Formula: C10H13BrN4O2
Molecular Weight: 301.14g/mol

8-bromo-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione

CAS No.: 123980-54-1

Cat. No.: VC21531723

Molecular Formula: C10H13BrN4O2

Molecular Weight: 301.14g/mol

* For research use only. Not for human or veterinary use.

8-bromo-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione - 123980-54-1

Specification

CAS No. 123980-54-1
Molecular Formula C10H13BrN4O2
Molecular Weight 301.14g/mol
IUPAC Name 8-bromo-3-methyl-7-(2-methylpropyl)purine-2,6-dione
Standard InChI InChI=1S/C10H13BrN4O2/c1-5(2)4-15-6-7(12-9(15)11)14(3)10(17)13-8(6)16/h5H,4H2,1-3H3,(H,13,16,17)
Standard InChI Key XPSDNVXPDLKEBY-UHFFFAOYSA-N
SMILES CC(C)CN1C2=C(N=C1Br)N(C(=O)NC2=O)C
Canonical SMILES CC(C)CN1C2=C(N=C1Br)N(C(=O)NC2=O)C

Introduction

The compound 8-bromo-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione belongs to the purine derivative family, which is known for its significant biological and pharmaceutical relevance. This compound is structurally related to xanthines and contains bromine substitution at the 8th position, along with isobutyl and methyl groups at the 7th and 3rd positions, respectively. Such structural modifications often enhance biological activity and influence pharmacokinetic properties.

Synthesis

The synthesis of 8-bromo-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves alkylation and bromination reactions starting from purine derivatives.

General Synthesis Procedure:

  • React 8-bromo-3-methylxanthine with an alkylating agent such as isobutyl bromide in the presence of a base (e.g., sodium carbonate).

  • Conduct the reaction in a polar aprotic solvent like acetone at elevated temperatures (e.g., 40°C).

  • Purify the resultant product using recrystallization techniques involving solvents like methanol or dichloromethane.

This method yields high-purity products suitable for further applications in pharmaceutical research.

Applications and Biological Activity

Purine derivatives like this compound are widely studied for their pharmacological potential due to their structural similarity to naturally occurring nucleotides.

Potential Applications:

  • Pharmaceutical Intermediates: It serves as a precursor or intermediate in synthesizing drugs such as xanthine oxidase inhibitors or adenosine receptor modulators.

  • Therapeutic Use: Compounds with similar structures have been explored for anti-inflammatory, bronchodilatory, and central nervous system stimulant activities.

  • Research Use: The compound can be employed in molecular docking studies to evaluate interactions with biological targets such as enzymes or receptors.

Analytical Characterization

The characterization of this compound is typically carried out using advanced analytical techniques:

  • Nuclear Magnetic Resonance (NMR):

    • Proton (1^1H) and Carbon (13^13C) NMR confirm the structure by identifying chemical shifts corresponding to the functional groups.

  • Mass Spectrometry (MS):

    • Provides molecular ion peaks consistent with the molecular weight of 301.14 g/mol.

  • Infrared Spectroscopy (IR):

    • Identifies characteristic functional groups such as carbonyls and amines through absorption bands.

  • X-Ray Crystallography:

    • Used for detailed structural elucidation and confirmation of stereochemistry.

Comparative Data Table

CompoundMolecular FormulaMelting PointLogPBiological Relevance
8-Bromo-7-Isobutyl-3-Methyl Purine DerivativeC10H13BrN4O2~285 °C1.25Potential pharmaceutical applications
CaffeineC8H10N4O2~238 °C-0.07CNS stimulant
TheophyllineC7H8N4O2~271 °C-0.02Bronchodilator

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